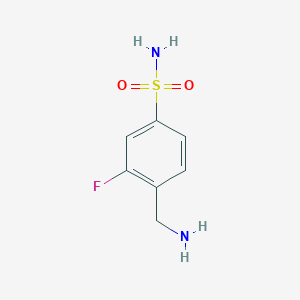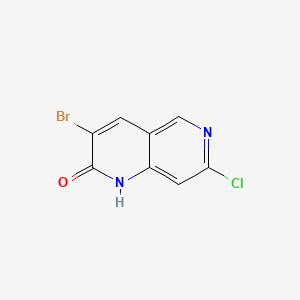
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is a chemical compound with the molecular formula C8H7Cl2NO4S. It is a derivative of nicotinic acid and is characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is primarily used in chemical research and synthesis due to its unique reactivity and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate typically involves the chlorination of ethyl nicotinate followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall safety .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Applications De Recherche Scientifique
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate involves its reactivity with nucleophiles and electrophiles. The chloro and chlorosulfonyl groups are key to its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-chloro-6-methylnicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- 2-Chloro-1-(chloromethyl)ethyl acetate
- 1-Chloro-2-(ethylsulfonyl)ethane
Uniqueness
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry for the development of new compounds and materials .
Propriétés
Formule moléculaire |
C8H7Cl2NO4S |
|---|---|
Poids moléculaire |
284.12 g/mol |
Nom IUPAC |
ethyl 2-chloro-5-chlorosulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-2-15-8(12)6-3-5(16(10,13)14)4-11-7(6)9/h3-4H,2H2,1H3 |
Clé InChI |
KEXGUJMBPOYKBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



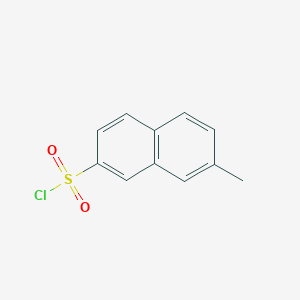
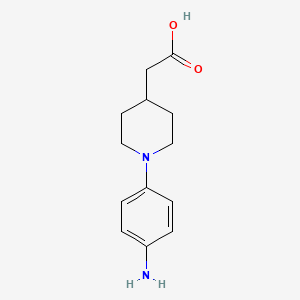
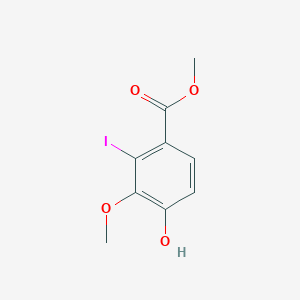
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
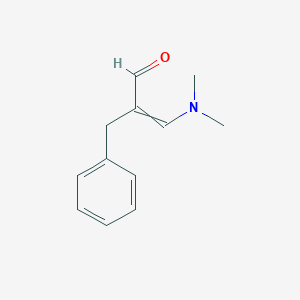
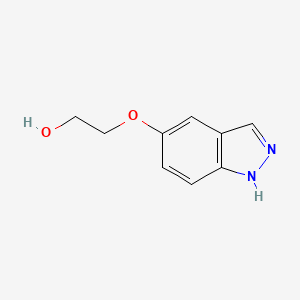
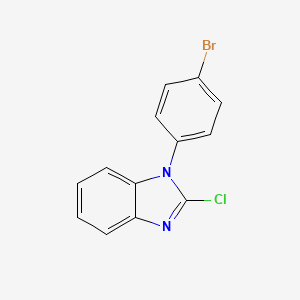
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
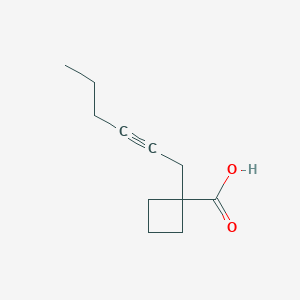
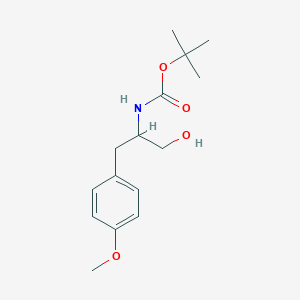
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
